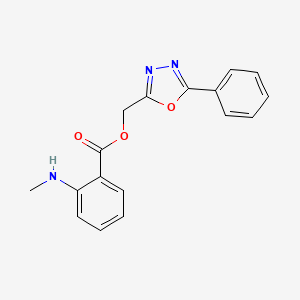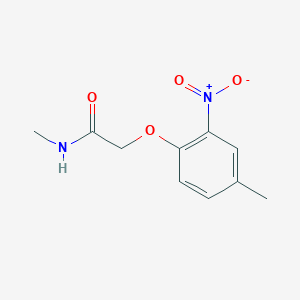![molecular formula C19H30ClNO3 B4408596 2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4408596.png)
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride
Overview
Description
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a receptor that is widely distributed throughout the central nervous system and is involved in various physiological processes.
Mechanism of Action
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride exerts its effects by binding to and activating the α7 nAChR, a receptor that is involved in various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which in turn activates various signaling pathways that are involved in the regulation of gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as improving cognitive function and memory, reducing inflammation, and promoting cell survival. This compound has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory, and to enhance synaptic plasticity, the ability of neurons to modify their connections in response to experience. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to promote the survival of neurons and other cells.
Advantages and Limitations for Lab Experiments
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride has several advantages for lab experiments such as its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations such as its poor solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory, and to identify potential targets for drug development. Another direction is to explore the potential use of this compound in the treatment of inflammatory diseases such as sepsis and rheumatoid arthritis, and to investigate the underlying mechanisms of its anti-inflammatory effects. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in various neurological and psychiatric disorders, and to identify potential biomarkers for patient selection and treatment monitoring.
Scientific Research Applications
2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to reduce the symptoms of schizophrenia and depression in clinical trials. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as sepsis and rheumatoid arthritis.
properties
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)13-20(12-15)9-4-5-10-23-19-17(14-21)7-6-8-18(19)22-3;/h6-8,14-16H,4-5,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFTKURFSIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=C(C=CC=C2OC)C=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B4408554.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4408557.png)

![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4408564.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)
![2-methyl-8-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}quinoline](/img/structure/B4408576.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)
![4-{4-[2-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408621.png)
